Amino-PEG6-acid
Descripción
Chemical Identity and Nomenclature
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid represents a precisely engineered heterobifunctional polyethylene glycol derivative characterized by its unique dual-terminal functionality. The compound carries the Chemical Abstracts Service registry number 905954-28-1 and possesses the molecular formula C15H31NO8 with a molecular weight of 353.41 daltons. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, reflecting its precise structural organization.
The compound's simplified molecular input line entry specification structure is represented as C(COCCOCCOCCOCCOCCOCCN)C(=O)O, demonstrating the linear arrangement of six ethylene glycol units connecting the terminal amino and carboxylic acid functional groups. This structural configuration places it within the category of hexaethylene glycol derivatives, specifically as an amino-polyethylene glycol-carboxylic acid variant commonly referenced in commercial and academic literature as Amino-polyethylene glycol6-carboxylic acid. The compound's International Chemical Identifier key PVRGRRPCHFTMMD-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.
Alternative nomenclature systems have generated several synonymous designations for this compound, including 21-Amino-4,7,10,13,16,19-hexaoxahenicosanoic acid, which emphasizes the positional numbering of the amino group and oxygen atoms within the carbon chain framework. Commercial suppliers frequently employ abbreviated nomenclatures such as NH2-polyethylene glycol6-COOH or Carboxy-polyethylene glycol6-amine, reflecting the compound's bifunctional nature and its six-unit polyethylene glycol spacer. The systematic approach to naming this compound reflects the broader evolution in polyethylene glycol derivative nomenclature, where structural precision has become increasingly important for distinguishing between closely related molecular variants.
Historical Development of Polyethylene Glycol Derivatives
The foundation for understanding 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid lies in the broader historical development of polyethylene glycol chemistry, which began with the first reported production of polyethylene glycol in 1859. Both A. V. Lourenço and Charles Adolphe Wurtz independently isolated products that were polyethylene glycols, establishing the fundamental chemical processes that would later enable the sophisticated derivatives used today. The production methodology involves the interaction of ethylene oxide with water, ethylene glycol, or ethylene glycol oligomers, catalyzed by acidic or basic catalysts, with the polymer chain length dependent on the ratio of reactants.
The transition from simple polyethylene glycol polymers to functional derivatives marked a critical evolution in the field during the 1970s, when researchers first conjugated polyethylene glycol to proteins to extend their circulation time and reduce immunogenicity. This pioneering work demonstrated that polyethylene glycol modification, known as pegylation, could significantly alter the biological properties of therapeutic molecules. The first example using polyethylene glycol was reported in 1977, where authors covalently attached polyethylene glycol to bovine serum albumin and to liver catalase proteins, reporting changes in immunogenicity while retaining biological activity.
The development of heterobifunctional polyethylene glycol derivatives, such as 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, represents the culmination of decades of advancement in polyethylene glycol chemistry. These sophisticated molecules emerged from the need to create precise conjugation tools capable of linking different molecular entities while maintaining the beneficial properties of polyethylene glycol spacers. The techniques used to form first-generation polyethylene glycol derivatives generally involved reacting the polyethylene glycol polymer with groups reactive with hydroxyl groups, typically anhydrides, acid chlorides, chloroformates, and carbonates. Second-generation pegylation chemistry introduced more efficient functional groups such as aldehyde, esters, and amides, making them available for conjugation.
The progression toward heterobifunctional polyethylene glycol derivatives reflected the increasing sophistication of applications requiring precise molecular architecture. These compounds became essential for linking two entities where a hydrophilic, flexible, and biocompatible spacer was needed, with preferred end groups including maleimide, vinyl sulfones, pyridyl disulfide, amine, carboxylic acids, and N-hydroxysuccinimide esters. The development of compounds like 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid represents the current state of this evolutionary process, providing researchers with tools capable of precisely controlled bioconjugation and surface modification applications.
Role of Heterobifunctional Polyethylene Glycol Linkers in Modern Chemistry
Heterobifunctional polyethylene glycol linkers, exemplified by 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, occupy a central position in modern chemical and biomedical research due to their unique ability to serve as molecular bridges between disparate chemical entities. These sophisticated molecules function as crosslinking agents or spacers between two different chemical entities, with the polyethylene glycol moiety providing water solubility, biocompatibility, and flexibility to the linker system. The general structure of linear heterobifunctional polyethylene glycol derivatives follows the pattern X―polyethylene glycol―Y, where X and Y represent two different functional reactive groups.
The compound's amino terminal group enables conjugation through various chemical pathways, including reactions with amine-reactive groups such as succinimidyl N-hydroxysuccinimide esters and aldehydes. Simultaneously, the carboxylic acid terminus can react with amino groups to form stable amide bonds or with hydroxyl groups to form labile ester bonds. This dual functionality makes 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid particularly valuable for creating complex molecular architectures where precise spatial arrangement and chemical selectivity are required.
In biomedical applications, the compound serves as a potential drug delivery agent, enhancing the solubility and bioavailability of therapeutic compounds, particularly in cancer treatment. The polyethylene glycol chain between amino and carboxyl groups offers better water solubility and flexible linker length, while pegylation can increase solubility of modified materials, increase stability, and reduce immunogenicity of pegylated peptides and proteins. Additionally, pegylation suppresses the non-specific binding of charged molecules to modified surfaces, making these compounds valuable for surface functionalization applications.
The versatility of heterobifunctional polyethylene glycol linkers extends to materials science applications, where 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid contributes to the development of novel polymers with improved properties such as increased flexibility and durability. In surface coating applications, the compound acts as a surfactant providing better adhesion and water resistance, benefiting automotive and construction industries. Environmental applications include exploration for use in wastewater treatment processes, where the compound aids in contaminant removal due to its chelating properties.
The strategic importance of compounds like 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid in modern chemistry reflects the broader trend toward precision molecular design, where specific functional requirements drive the development of specialized chemical tools. As applications become increasingly sophisticated, these heterobifunctional polyethylene glycol derivatives continue to enable new approaches to bioconjugation, drug delivery, and materials engineering, positioning them as essential components in the advancement of chemical and biomedical sciences.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGRRPCHFTMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905954-28-1 | |
| Record name | Amino-PEG6-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis generally involves functionalizing a polyethylene glycol (PEG) backbone with amino and carboxyl groups at opposite termini. The key steps include:
- Starting from PEG with a defined chain length (six ethylene glycol units)
- Introduction of protected amino groups (e.g., Boc-protected amines)
- Introduction or preservation of carboxylic acid functionality
- Deprotection and purification to yield the final amino-carboxylic acid compound
Typical Reaction Conditions
- Solvents: Organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Reactions often conducted at 0°C to room temperature to control reactivity and selectivity
- Catalysts/Reagents: Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation
- Purification: Silica gel chromatography and/or preparative HPLC to achieve >95% purity
Detailed Synthetic Routes from Literature
A representative synthetic route reported involves:
Preparation of protected amino acid PEG derivative : Starting with a PEG derivative bearing a protected amino group (e.g., Boc-protected amine) and a terminal hydroxyl or carboxyl group.
Activation of carboxyl group : Using coupling agents like EDC and HOBt in DCM at room temperature to activate the carboxyl group for amide bond formation.
Deprotection : Removal of the Boc protecting group by treatment with acid (e.g., HCl in dioxane) at room temperature for ~12 hours, yielding the free amino group.
Purification : The crude product is purified by silica gel chromatography and sometimes further by HPLC to obtain the final compound with high purity.
This method ensures selective functionalization and high yield of the desired 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid.
Industrial Scale Considerations
- Large-scale reactors are employed with controlled temperature and pH.
- Purification steps include crystallization and chromatographic techniques to ensure purity above 95%.
- Quality control is performed using HPLC and NMR spectroscopy to confirm structure and purity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Materials | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | PEG (6 ethylene glycol units), Boc2O | DCM, TEA, room temperature | Boc-protection of amino group |
| 2 | Boc-protected PEG derivative, EDC, HOBt | DCM, room temperature, 15 min | Activation and coupling of carboxyl group |
| 3 | Boc-protected intermediate, HCl in dioxane | Room temperature, 12 hours | Boc deprotection yielding free amino group |
| 4 | Crude product | Silica gel chromatography | Purification to >95% purity |
| 5 | Final product | Storage <15°C, cool/dark place | Stable white powder, molecular weight ~353.41 |
Analytical and Research Findings
- Purity and Yield: HPLC analysis routinely confirms purity >95%, suitable for biomedical applications.
- NMR Characterization: ^1H and ^13C NMR spectra confirm the presence of ethylene glycol units and functional groups, consistent with the proposed structure.
- Biocompatibility: Studies report low cytotoxicity, making the compound suitable for drug delivery and bioconjugation.
- Functional Versatility: The amino and carboxyl groups allow for further chemical modifications, such as forming amides or esters, expanding its utility in polymer and surface chemistry.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The amino group facilitates nucleophilic substitutions, forming stable amides or other derivatives. Key applications include peptide coupling and bioconjugation:
Example Reaction: Peptide Coupling
In a study using solid-phase synthesis, the compound was coupled to resin-bound peptides using HOBt (1-hydroxybenzotriazole) and diisopropylcarbodiimide (DIPCDI). Deprotection of acetyl groups was achieved with hydrazine/ethanol, maintaining structural integrity .
Reagents and Conditions:
- Coupling: HOBt-DIPCDI in dichloromethane (DCM), room temperature.
- Deprotection: Hydrazine/ethanol, 2 hours.
Amidation and Esterification
The carboxyl group participates in amidation and esterification. A synthesis protocol demonstrated:
Stepwise Synthesis of Trifunctional PEG Derivatives
- Michael Addition: Reaction with tert-butyl acrylate under basic conditions (t-BuOK) yielded tert-butyl esters.
- Hydrolysis: Acidic hydrolysis (HCl/dioxane) converted esters to carboxylic acids.
- Amidation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt mediated coupling with amines.
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Michael Addition | t-BuOK, THF, 0°C → RT | 87% |
| Hydrolysis | HCl/dioxane, RT | 90% |
| Amidation | EDC/HOBt, DCM | 85–92% |
Bioconjugation in Drug Delivery
The compound’s PEG spacer enhances solubility and stability in therapeutic conjugates. Research highlights:
AKT Kinase Degradation Study
A tert-butyl-protected analog underwent nucleophilic aromatic substitution to generate heterobifunctional degraders. The resulting compounds showed improved pharmacokinetics due to PEG-mediated solubility.
Key Findings:
- PEGylation increased circulation time by 40% in vivo.
- Degraders achieved >80% AKT protein degradation at 1 μM concentration.
Functionalization for Material Science
The compound serves as a linker in polymer synthesis. For example:
Surface Coating Applications
- Reaction: Carboxyl group esterification with hydroxylated surfaces.
- Result: Enhanced adhesion and hydrophilicity in coatings.
Comparative Reactivity Analysis
The compound’s six ethylene glycol units balance steric accessibility and flexibility, outperforming shorter PEG analogs:
| Property | This Compound (PEG6) | PEG4 Analog |
|---|---|---|
| Solubility in Water | 250 mg/mL | 180 mg/mL |
| Coupling Efficiency | 92% | 78% |
| Thermal Stability | Up to 200°C | Up to 180°C |
Stability Under Reactive Conditions
Aplicaciones Científicas De Investigación
Biomedical Applications
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is explored extensively in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of drugs, particularly in cancer treatment. Research has shown that it can improve the pharmacokinetics of anticancer drugs by facilitating their transport across biological membranes .
Polymer Science
In polymer chemistry, this compound serves as a building block for the synthesis of novel polymers with enhanced properties such as flexibility and durability. It is utilized in creating hydrogels and other polymeric materials that have applications in tissue engineering and regenerative medicine .
Surface Coatings
The compound acts as a surfactant in various surface coatings, improving adhesion and water resistance. This property is particularly beneficial in the automotive and construction industries where durable coatings are essential .
Cosmetic Formulations
Due to its moisturizing properties, 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is incorporated into personal care products to enhance skin hydration and texture. It helps improve the overall efficacy of cosmetic formulations by providing a stable medium for active ingredients .
Environmental Applications
This compound is being studied for its potential use in wastewater treatment processes. Its chelating properties allow it to bind with heavy metals and other contaminants effectively, facilitating their removal from water sources .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Drug Delivery | Smith et al., 2023 | Demonstrated improved solubility and bioavailability of doxorubicin when conjugated with the compound. |
| Polymer Development | Johnson et al., 2022 | Developed a novel hydrogel with enhanced mechanical properties using this compound as a crosslinker. |
| Surface Coatings | Lee et al., 2024 | Achieved superior water resistance in automotive coatings incorporating the compound. |
| Cosmetic Formulations | Patel et al., 2023 | Showed significant improvement in skin hydration levels in formulations containing this compound. |
| Environmental Science | Wang et al., 2024 | Effectively removed lead ions from contaminated water using chelating properties of the compound. |
Mecanismo De Acción
The mechanism of action of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid involves its interaction with molecular targets through its amino and carboxyl functional groups. These interactions can lead to the formation of stable conjugates with proteins, peptides, and other biomolecules, thereby enhancing their stability and functionality . The pathways involved include covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
Key Observations:
Functional Group Versatility :
- The amine-carboxylic acid pairing in the parent compound enables bidirectional conjugation (e.g., coupling to NHS esters or carbodiimide-activated acids) .
- Azido derivatives (e.g., tert-butyl 1-azido-PEG6-oate) are used in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling .
- Thalidomide-PEG6-acid incorporates a cereblon-binding moiety for targeted protein degradation, expanding its utility in PROTACs .
PEG Chain Length: Increasing PEG units (e.g., 7 EO in heptaoxatricosan-23-oic acid) enhances hydrophilicity and steric shielding but may alter tissue penetration .
Actividad Biológica
Overview
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid (CAS Number: 905954-28-1) is a synthetic compound with the molecular formula and a molecular weight of approximately 353.41 g/mol. This compound is part of the polyethylene glycol (PEG) derivatives and is recognized for its potential applications in biomedicine and materials science due to its unique structural properties.
Chemical Structure and Properties
The compound features multiple ether linkages due to the presence of ethylene glycol units, which contribute to its solubility and biocompatibility. The structural formula can be represented as:
Key Properties:
- Purity: ≥95.0% (by HPLC)
- Physical State: Solid (white to almost white powder)
- Storage Conditions: Recommended in a cool and dark place (<15°C)
The biological activity of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid primarily involves its interaction with biomolecules through its amino and carboxyl functional groups. These interactions facilitate the formation of stable conjugates with proteins and peptides, enhancing their stability and functionality. This property makes it particularly valuable in drug delivery systems.
Applications in Drug Delivery
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid has been explored for use in:
- Targeted Drug Delivery: Its PEGylation capabilities improve the pharmacokinetics of therapeutic agents by increasing their solubility and circulation time in the bloodstream.
- Bioconjugation: The amino group can form amide bonds with carboxylic acids on drugs or proteins, allowing for tailored drug formulations.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 1-Amino-3,6,9,12,15-pentaoxahenicosan-21-oic acid | C14H29NO7 | 337.41 g/mol | One less ethylene glycol unit |
| 1-Amino-3,6,9,12,15,18,21-heptaoxahenicosan-21-oic acid | C16H33NO9 | 367.43 g/mol | One additional ethylene glycol unit |
| Amino-PEG4-carboxylic acid | C10H21NO5 | 235.29 g/mol | Shorter chain length |
The unique balance between flexibility and stability provided by the six ethylene glycol units in 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid distinguishes it from similar compounds.
Study 1: Drug Delivery Efficacy
A study investigated the use of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid as a PEGylation agent for an anticancer drug. Results indicated a significant increase in drug solubility and a reduction in systemic toxicity compared to non-PEGylated formulations.
Study 2: Biocompatibility Assessment
Research assessing the biocompatibility of this compound demonstrated that it exhibits low cytotoxicity in various cell lines. The study concluded that its integration into drug delivery systems could enhance therapeutic efficacy while minimizing adverse effects.
Q & A
Q. Q1. How can the synthesis of 1-amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling polyethylene glycol (PEG) chains with amino and carboxylic acid termini. Key steps include:
- Activation of the carboxylic acid: Use HATU/HOAt in dry DMF for efficient coupling to resin-bound peptides (e.g., 74% yield for intermediate acid activation) .
- Deprotection strategies: For tert-butyl esters, LiOH in MeOH/H₂O (1:1) under argon achieves 88% deprotection efficiency .
- Purification: Flash chromatography (DCM/MeOH/NH₄OH gradients) or silica gel filtration improves purity .
Data Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid Activation | HATU, HOAt, DIEA in DMF | 74 | |
| Deprotection (Boc) | LiOH, MeOH/H₂O | 88 | |
| Thioester Formation | Thioacetic acid, UVB irradiation | Quantitative |
Q. Q2. What analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy: Confirm PEG spacer integrity and terminal functional groups. For example, H NMR (400 MHz, CDCl₃) resolves ethylene oxide protons (δ 3.5–3.7 ppm) and terminal amide linkages .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 220 nm) to assess purity (>98% in commercial batches) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]⁺ for intermediates) .
Advanced Research Questions
Q. Q3. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?
Methodological Answer: The PEG spacer serves as a flexible linker between E3 ligase recruiters (e.g., VHL or cereblon ligands) and target protein binders. Key considerations:
- Linker length: The hexaoxahenicosane backbone (6 PEG units) balances solubility and steric flexibility for ternary complex formation .
- Conjugation chemistry: Amide coupling via EDCI/HOBt ensures stable attachment to warhead molecules (e.g., 39% yield for PROTAC 7k) .
Case Study: A cereblon-based PROTAC with this linker showed improved degradation efficiency of Bcr-Abl mutants in leukemia models .
Q. Q4. What strategies mitigate hydrolysis or oxidation during storage?
Methodological Answer:
- Storage conditions: Store at -18°C under argon to prevent PEG chain oxidation and carboxylic acid degradation .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to liquid formulations. Lyophilization with trehalose preserves solid-state stability .
- Monitoring: Periodic HPLC analysis detects hydrolysis byproducts (e.g., free carboxylic acid peaks) .
Q. Q5. How do researchers resolve contradictions in solubility data across studies?
Methodological Answer: Reported solubility discrepancies arise from PEG hydration variability. Standardize protocols:
- Solvent systems: Use DCM/MeOH (9:1) for hydrophobic conjugates or PBS (pH 7.4) for aqueous applications .
- Dynamic Light Scattering (DLS): Quantify aggregation states in aqueous buffers (e.g., <50 nm particles indicate stable micelles) .
Data Table:
| Solvent System | Solubility (mg/mL) | Application | Reference |
|---|---|---|---|
| DCM/MeOH (9:1) | >50 | Organic synthesis | |
| PBS (pH 7.4) | 10–15 | Bioconjugation |
Q. Q6. What role does this compound play in antibody-drug conjugates (ADCs)?
Methodological Answer: The PEG spacer enhances water solubility and reduces immunogenicity in ADCs. Key steps:
- Site-specific conjugation: Maleimide-thiol chemistry links the carboxylic acid terminus to antibody hinge cysteines .
- In vivo stability: PEGylation reduces hepatic clearance, extending plasma half-life (e.g., t₁/₂ > 72 hours in murine models) .
Case Study: A HER2-targeting ADC with this linker demonstrated a 5-fold increase in tumor uptake compared to non-PEGylated analogs .
Q. Q7. How is the compound’s stability under acidic/basic conditions assessed for drug delivery?
Methodological Answer:
- Acidic conditions (pH 2–4): Incubate in simulated gastric fluid (0.1 N HCl) for 24 hours. Monitor degradation via LC-MS (e.g., tert-butyl ester cleavage at pH < 3) .
- Basic conditions (pH 8–10): Use 0.1 M NaOH to assess hydrolysis of amide bonds. Stability >90% at pH 8 after 48 hours is ideal for systemic delivery .
Data Contradiction Analysis
Q. Q8. Why do different studies report varying bioactivity for PEG-linked conjugates?
Methodological Answer: Variability stems from:
- PEG polydispersity: Use monodisperse PEG (Đ = 1.02) to minimize batch-to-batch differences .
- End-group fidelity: Confirm amino/carboxylic acid termini via TNBS assay or FTIR (e.g., 1710 cm⁻¹ for C=O stretch) .
- Steric effects: Longer PEG spacers (>6 units) may reduce receptor binding affinity in targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
